2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 105910-18-7
VCID: VC6850056
InChI: InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3
SMILES: CN(C)C(C#N)C1=CNC2=CC=CC=C21
Molecular Formula: C12H13N3
Molecular Weight: 199.257

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile

CAS No.: 105910-18-7

Cat. No.: VC6850056

Molecular Formula: C12H13N3

Molecular Weight: 199.257

* For research use only. Not for human or veterinary use.

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile - 105910-18-7

Specification

CAS No. 105910-18-7
Molecular Formula C12H13N3
Molecular Weight 199.257
IUPAC Name 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile
Standard InChI InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3
Standard InChI Key HBQFMIIRIKMRPI-UHFFFAOYSA-N
SMILES CN(C)C(C#N)C1=CNC2=CC=CC=C21

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile delineates a molecular architecture comprising:

  • A 1H-indol-3-yl moiety, which positions the indole nitrogen at the 1-position and the substituent at the 3-position.

  • An acetonitrile backbone (CH₂CN) functionalized at the α-carbon with both the indole group and a dimethylamino substituent.

  • A dimethylamino group (-N(CH₃)₂) contributing basicity and steric bulk.

The planar indole system and the electron-withdrawing nitrile group create a polarized structure, facilitating interactions with biological targets or participation in further synthetic transformations .

Synthetic Routes and Reaction Mechanisms

Primary Synthesis Strategies

While no direct synthesis of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile is documented in the provided literature, analogous methodologies for indole-acetonitrile derivatives suggest plausible pathways:

Route A: Condensation of Indole-3-Carbaldehyde

  • Formylation: Indole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of indole derivatives, as demonstrated in the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate .

  • Knoevenagel Condensation: Reaction of indole-3-carbaldehyde with dimethylaminoacetonitrile in the presence of a Lewis acid (e.g., Al₂O₃ or p-TSA) could yield the target compound. This mirrors the formation of quinazolinones from 3-formylindoles and anthranilamide .

Route B: Nucleophilic Substitution

  • Cyanomethylation: Treatment of 3-bromoindole with dimethylaminoacetonitrile under Ullmann or Buchwald-Hartwig coupling conditions may install the acetonitrile moiety.

Optimization Challenges

  • Steric Hindrance: Bulky substituents at the indole 3-position may impede reaction efficiency, necessitating high-temperature conditions or microwave-assisted synthesis.

  • Tautomerization: The indole NH group may participate in tautomeric equilibria, affecting reaction outcomes .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical NMR data for 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile, inferred from related indole-nitrogenous compounds :

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR2.30 (s)SingletN(CH₃)₂
3.85 (s)SingletCH₂CN
6.95–7.45 (m)MultipletIndole H-2, H-4–H-7
10.80 (s)SingletIndole NH
¹³C NMR23.5QuartetN(CH₃)₂
45.2SingletCH₂CN
118.5SingletCN
110–135MultipletsIndole aromatic carbons

Infrared (IR) Spectroscopy

  • C≡N Stretch: Strong absorption band near 2240 cm⁻¹ (nitrile group).

  • N-H Stretch: Broad band at 3400–3200 cm⁻¹ (indole NH).

  • C-H Stretch: Peaks at 2900–2850 cm⁻¹ (dimethylamino CH₃).

Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.26 g/mol
Melting Point145–148°C (predicted)
SolubilitySoluble in DMSO, CH₃CN; sparingly soluble in H₂O
logP (Octanol-Water)1.85 (estimated)

Biological Activity and Applications

Antimicrobial Activity

Nitrile-containing indoles disrupt microbial cell membranes or enzyme function. In one study, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showed MIC values of 4–16 μg/mL against Staphylococcus aureus .

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